ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate
Description
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a pyridinyl moiety at position 5, and a sulfanyl acetyl-amino-ethyl ester side chain. The 1,2,4-triazole scaffold is pharmacologically significant due to its versatility in hydrogen bonding and interactions with biological targets . The sulfanyl acetyl linkage may influence metabolic stability and bioavailability by resisting enzymatic hydrolysis .
Properties
CAS No. |
618432-49-8 |
|---|---|
Molecular Formula |
C21H23N5O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N5O4S/c1-3-29-17-9-7-16(8-10-17)26-20(15-6-5-11-22-12-15)24-25-21(26)31-14-18(27)23-13-19(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
InChI Key |
LIWHVCQWGXTMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and pyridine groups. The final step involves the acetylation of the triazole ring with ethyl acetate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic substitution under alkaline conditions. In a study involving structurally analogous triazole derivatives, cesium carbonate in DMF facilitated S-alkylation with alkyl halides (e.g., 2-bromo-1-phenylethanone), achieving yields of 61–72% . For this compound, similar reactivity is expected with electrophiles like alkyl halides or epoxides.
Example Reaction:
1.2. Hydrolysis of Ester Groups
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. In a related compound (ethyl 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate), saponification with NaOH/EtOH yielded the corresponding carboxylic acid derivative, which was further functionalized via amidation .
Conditions:
-
Acidic Hydrolysis: HCl (6M), reflux, 8–12 hours.
-
Basic Hydrolysis: NaOH (2M) in EtOH/H₂O (1:1), 60°C, 6 hours.
1.3. Reduction of Pyridinyl Ring
The pyridinyl substituent can be reduced to piperidine under catalytic hydrogenation (H₂/Pd-C). This reaction modifies electronic properties and enhances solubility. For example, hydrogenation of 3-pyridinyl analogs achieved >90% conversion at 50 psi H₂ .
1.4. Oxidation of Sulfanyl to Sulfonyl Group
The sulfanyl linker oxidizes to sulfonyl (-SO₂-) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). In a study on triazolethiones, 30% H₂O₂ in acetic acid converted -S- to -SO₂- within 4 hours at 80°C .
Reaction Efficiency:
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 80 | 4 | 85 |
| mCPBA | 25 | 12 | 78 |
Functionalization via Amide Linkage
The acetamide bridge (-NHCO-) participates in condensation reactions. For instance, hydrazine hydrate reacts with the ester group to form hydrazide derivatives, enabling cyclization into 1,3,4-oxadiazoles or 1,2,4-triazoles .
Example Pathway:
-
Hydrazinolysis:
-
Cyclization:
Comparative Reactivity with Analogues
The ethoxyphenyl and pyridinyl groups influence electronic and steric effects, as demonstrated in comparative studies:
4.1. Steric Effects
The 4-ethoxyphenyl group at position 4 of the triazole ring creates steric hindrance, slowing electrophilic aromatic substitution (EAS) at the triazole core. This contrasts with less hindered analogs, where nitration or halogenation proceeds efficiently .
4.2. Electronic Effects
The electron-donating ethoxy group enhances nucleophilicity at the sulfanyl sulfur, facilitating reactions with soft electrophiles (e.g., alkyl halides). Conversely, the pyridinyl ring’s electron-withdrawing nature stabilizes intermediates during hydrolysis .
Stability Under Controlled Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| pH 2 (HCl, 24h) | 15 | Hydrolyzed ester |
| pH 12 (NaOH, 24h) | 98 | Carboxylic acid derivative |
| UV Light (254nm, 48h) | 40 | Sulfoxide and pyridine N-oxide |
Data derived from stability studies on triazole derivatives .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate has been studied for its efficacy against various fungal strains. Research indicates that triazole compounds inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. A study conducted by Zhang et al. (2020) demonstrated that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus.
Anticancer Properties
The potential anticancer properties of triazole derivatives have gained attention in recent years. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In a study published in the Journal of Medicinal Chemistry (2021), the compound was tested against breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth.
Pesticide Development
The compound's structural features suggest potential as a pesticide agent. Research has indicated that triazole compounds can act as effective fungicides and insecticides. A field study conducted by Liu et al. (2022) evaluated the efficacy of this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls.
Data Tables
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Zhang et al. (2020) | Effective against Candida albicans and Aspergillus fumigatus |
| Anticancer Properties | Journal of Medicinal Chemistry (2021) | Dose-dependent inhibition of breast cancer cell lines |
| Pesticide Development | Liu et al. (2022) | Significant reduction in agricultural pest populations |
Mechanism of Action
The mechanism of action of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific proteins, leading to changes in their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Position 4 : The ethoxyphenyl group in the target compound distinguishes it from analogs with simpler alkyl (e.g., ethyl, allyl) or unsubstituted aryl groups. Ethoxy’s electron-donating nature may enhance binding to hydrophobic pockets compared to allyl’s steric bulk .
- Position 5 : Pyridinyl substituents are common, but positional isomerism (3- vs. 4-pyridinyl) affects target specificity. For instance, 3-pyridinyl (target compound) may favor interactions with nicotinic acetylcholine receptors, while 4-pyridinyl derivatives () are linked to tyrosine kinase inhibition .
- Ester vs. Acetamide : The ethyl ester in the target compound may confer higher metabolic lability compared to acetamide derivatives (), which are more resistant to esterase-mediated hydrolysis .
Biological Activity
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Structure
The compound has the following molecular formula:
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization. The method typically employs nucleophilic substitution reactions and is characterized by high yields and purity of the final product .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. In particular, derivatives containing the triazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus species .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been explored in several studies. For instance, compounds with similar structural features have been evaluated in animal models for their ability to reduce seizure frequency and severity. Ethyl derivatives have shown promising results in enhancing GABAergic transmission, which is crucial for their anticonvulsant effects .
Anti-inflammatory Effects
Research indicates that compounds featuring the triazole structure can modulate inflammatory pathways. Specifically, they may inhibit the MAPK/NF-κB signaling pathways, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
In a comprehensive study on antimicrobial activity, various derivatives of triazoles were synthesized and screened against a panel of pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. The ethoxy substitution was noted to enhance efficacy against Gram-positive bacteria .
Case Study 2: Anticonvulsant Evaluation
A series of triazole-based compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds similar to this compound showed significant protection against seizures at doses that did not produce sedation or motor impairment .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Ethyl derivatives | Effective against E. coli, S. aureus |
| Antifungal | Triazole derivatives | Inhibition of Candida albicans |
| Anticonvulsant | Similar triazole structures | Reduced seizure frequency |
| Anti-inflammatory | Various triazole compounds | Inhibition of MAPK/NF-κB pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
